
3-cyclopentyl-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclopentyl-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-methylpropanamide is an organic compound characterized by its complex structure, which includes a cyclopentyl group, an indene derivative, and a propanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-methylpropanamide typically involves multiple steps:
Formation of the Indene Derivative: The indene derivative can be synthesized through a Friedel-Crafts alkylation reaction, where indene is reacted with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydroxylation: The indene derivative is then hydroxylated using a suitable oxidizing agent like osmium tetroxide or potassium permanganate to introduce the hydroxyl group.
Amidation: The hydroxylated indene derivative is reacted with 3-cyclopentyl-2-methylpropanoyl chloride in the presence of a base such as triethylamine to form the final amide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde, depending on the conditions and reagents used.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group, to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acid chlorides, in the presence of bases like pyridine or triethylamine.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Ethers or esters.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the indene moiety suggests possible interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties. Its structural features may allow it to act as a lead compound in the development of new drugs, particularly those targeting neurological or inflammatory pathways.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
作用機序
The mechanism of action of 3-cyclopentyl-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-methylpropanamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The indene moiety could facilitate binding to hydrophobic pockets in proteins, while the amide group might form hydrogen bonds with amino acid residues.
類似化合物との比較
Similar Compounds
3-cyclopentyl-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-methylbutanamide: Similar structure but with a butanamide moiety.
3-cyclopentyl-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-methylpentanamide: Similar structure but with a pentanamide moiety.
Uniqueness
The uniqueness of 3-cyclopentyl-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-methylpropanamide lies in its specific combination of functional groups and the spatial arrangement of its atoms. This unique structure may confer distinct chemical reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness in the realm of chemical compounds
特性
IUPAC Name |
3-cyclopentyl-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-12(10-13-6-2-3-7-13)18(21)19-17-15-9-5-4-8-14(15)11-16(17)20/h4-5,8-9,12-13,16-17,20H,2-3,6-7,10-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKOKPACGXTLIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCC1)C(=O)NC2C(CC3=CC=CC=C23)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyrrolidine-2-carboxamide](/img/structure/B6640546.png)

![N-[2-(3,5-dichlorophenyl)-2-hydroxyethyl]-1H-indole-4-carboxamide](/img/structure/B6640556.png)
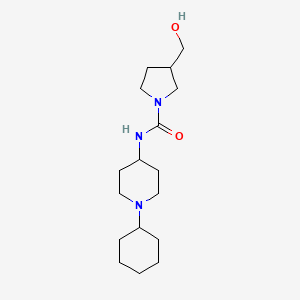
![1-[2-(Hydroxymethyl)cyclohexyl]-3-(2-methyl-2-thiophen-2-ylpropyl)urea](/img/structure/B6640563.png)
![1-[(3-Cyanophenyl)methyl]-3-[2-(hydroxymethyl)cyclohexyl]urea](/img/structure/B6640576.png)

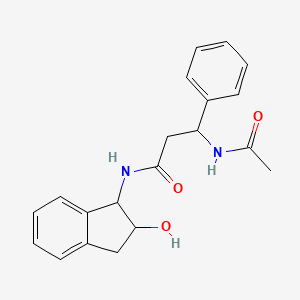
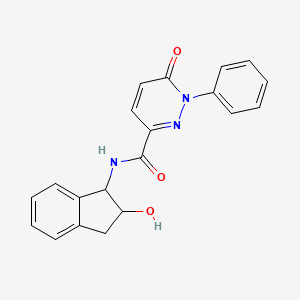
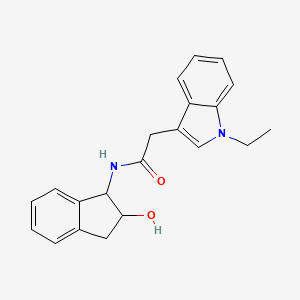
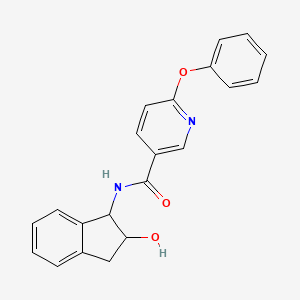
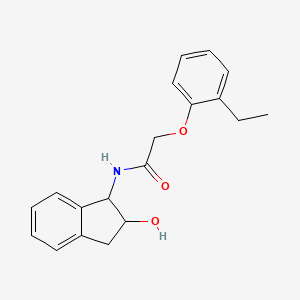
![N-[2-(2-fluorophenyl)-2-hydroxyethyl]-5-propyl-1H-pyrazole-3-carboxamide](/img/structure/B6640628.png)
